molecular formula C12H10ClNO2 B6612978 2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide CAS No. 6683-64-3

2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide

Cat. No. B6612978
CAS RN: 6683-64-3
M. Wt: 235.66 g/mol
InChI Key: DEJFTSYOXKEIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide (2-CNHA) is an organic compound with a unique chemical structure. It is an aromatic heterocyclic compound containing both a chlorine atom and a hydroxyl group attached to the naphthalene ring. 2-CNHA is a versatile compound with various applications in scientific research, including synthesis, biochemical, and physiological studies.

Mechanism of Action

2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide has been shown to act as a competitive inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which plays an important role in the nervous system. By inhibiting the activity of AChE, 2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide increases the levels of acetylcholine in the body, resulting in increased neuronal activity.
Biochemical and Physiological Effects
2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, resulting in increased neuronal activity. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, as well as to have an inhibitory effect on the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide has several advantages and limitations for lab experiments. One of the main advantages of 2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide is its high solubility in a variety of solvents, which makes it easy to use in a variety of experiments. Additionally, 2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide is relatively stable and can be stored for long periods of time without degrading. However, one of the main limitations of 2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide is its low reactivity, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for 2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide. One potential future direction is to further explore the biochemical and physiological effects of 2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide. Additionally, 2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide could be further studied for its potential applications in drug development, as well as its potential as a therapeutic agent for various diseases and disorders. Furthermore, 2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide could be studied for its potential applications in the synthesis of other compounds and materials. Finally, 2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide could be studied for its potential applications in the development of new catalysts and catalytic processes.

Synthesis Methods

2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide can be synthesized using two main methods. The first method, known as the Friedel-Crafts alkylation reaction, involves the reaction of 2-chloronaphthalene with 4-hydroxyacetophenone in the presence of a Lewis acid catalyst. The second method, which is the more commonly used, involves the reaction of 4-hydroxyacetophenone with 2-chloronaphthalene in the presence of a strong base, such as sodium hydroxide. The reaction is then quenched with an acid, such as hydrochloric acid, to yield 2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide.

Scientific Research Applications

2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide has been used in numerous scientific research applications, including inorganic and organic synthesis, as well as in biochemical and physiological studies. In inorganic synthesis, 2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide has been used as a catalyst in various reactions, such as the hydrolysis of esters and the oxidation of alcohols. In organic synthesis, 2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide has been used as a chiral ligand in asymmetric catalysis. In biochemical and physiological studies, 2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide has been used to study the mechanism of action of various proteins and enzymes, as well as to study the biochemical and physiological effects of various drugs and compounds.

properties

IUPAC Name

2-chloro-N-(4-hydroxynaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-7-12(16)14-10-5-6-11(15)9-4-2-1-3-8(9)10/h1-6,15H,7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJFTSYOXKEIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298685
Record name 2-chloro-n-(4-hydroxynaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide

CAS RN

6683-64-3
Record name NSC125369
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-n-(4-hydroxynaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.